1-Bromo-2-pentyloxy-4-(pyrrolidinylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-pentyloxy-4-(pyrrolidinylsulfonyl)benzene is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a benzenesulfonyl group, which is further substituted with a bromo and pentyloxy group.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-pentyloxy-4-(pyrrolidinylsulfonyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonylation of 4-bromo-3-(pentyloxy)benzene using a sulfonyl chloride reagent under basic conditions.
Coupling with pyrrolidine: The benzenesulfonyl intermediate is then reacted with pyrrolidine in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques to ensure consistency and scalability .
Analyse Chemischer Reaktionen
1-Bromo-2-pentyloxy-4-(pyrrolidinylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-pentyloxy-4-(pyrrolidinylsulfonyl)benzene has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of biologically active compounds, potentially leading to new therapeutic agents.
Material science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical biology: It is used in the study of biological systems and the development of chemical probes to investigate cellular processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-pentyloxy-4-(pyrrolidinylsulfonyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-pentyloxy-4-(pyrrolidinylsulfonyl)benzene can be compared with other sulfonyl pyrrolidine derivatives:
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
1-[4-Methoxy-3-(pentyloxy)benzenesulfonyl]pyrrolidine: Contains a methoxy group, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for different applications .
Eigenschaften
CAS-Nummer |
1087640-43-4 |
---|---|
Molekularformel |
C15H22BrNO3S |
Molekulargewicht |
376.3g/mol |
IUPAC-Name |
1-(4-bromo-3-pentoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H22BrNO3S/c1-2-3-6-11-20-15-12-13(7-8-14(15)16)21(18,19)17-9-4-5-10-17/h7-8,12H,2-6,9-11H2,1H3 |
InChI-Schlüssel |
JEXUEJMBHWMGGF-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.